molecular formula C16H20N4O B11830061 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

Katalognummer: B11830061
Molekulargewicht: 284.36 g/mol
InChI-Schlüssel: SAHNHYZJDCAXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its antiproliferative activity, particularly against cancer cells, making it a promising candidate for the development of new anticancer agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide involves the inhibition of AURKB transcription, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This is primarily mediated through the p53 signaling pathway, which is crucial for regulating cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide stands out due to its dual functional groups, which contribute to its potent antiproliferative activity and ability to induce apoptosis in cancer cells. This makes it a unique and promising candidate for further development as an anticancer agent .

Eigenschaften

Molekularformel

C16H20N4O

Molekulargewicht

284.36 g/mol

IUPAC-Name

3-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C16H20N4O/c1-20(2)9-8-18-16(21)13-5-3-4-12(10-13)14-6-7-15(17)19-11-14/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19)(H,18,21)

InChI-Schlüssel

SAHNHYZJDCAXQY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.